molecular formula C26H20ClN3O B3519425 2-[3-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]indol-1-yl]-N-(4-methylphenyl)acetamide

2-[3-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]indol-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B3519425
M. Wt: 425.9 g/mol
InChI Key: MQJSCTQKQGURKS-ZHZULCJRSA-N
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Description

2-[3-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]indol-1-yl]-N-(4-methylphenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]indol-1-yl]-N-(4-methylphenyl)acetamide typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems also helps in maintaining consistency and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]indol-1-yl]-N-(4-methylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2-[3-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]indol-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]indol-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This can lead to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with kinases and transcription factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]indol-1-yl]-N-(4-methylphenyl)acetamide apart is its unique combination of a cyano group and a chlorophenyl group, which enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its versatility in synthetic chemistry .

Properties

IUPAC Name

2-[3-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]indol-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O/c1-18-6-12-23(13-7-18)29-26(31)17-30-16-21(24-4-2-3-5-25(24)30)14-20(15-28)19-8-10-22(27)11-9-19/h2-14,16H,17H2,1H3,(H,29,31)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJSCTQKQGURKS-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=C(C#N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)/C=C(/C#N)\C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]indol-1-yl]-N-(4-methylphenyl)acetamide
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2-[3-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]indol-1-yl]-N-(4-methylphenyl)acetamide
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2-[3-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]indol-1-yl]-N-(4-methylphenyl)acetamide
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2-[3-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]indol-1-yl]-N-(4-methylphenyl)acetamide
Reactant of Route 5
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2-[3-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]indol-1-yl]-N-(4-methylphenyl)acetamide
Reactant of Route 6
2-[3-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]indol-1-yl]-N-(4-methylphenyl)acetamide

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